

# Spectroscopic Data Overview for 2,7-Dimethyloctane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,7-Dimethyloctane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,7-dimethyloctane**. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications where this molecule may be used as a starting material, intermediate, or reference compound. The data herein is a compilation of experimentally obtained mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) data.

## Mass Spectrometry (MS) Data

Mass spectrometry of **2,7-dimethyloctane**, typically performed using electron ionization (EI), results in a characteristic fragmentation pattern that can be used for its identification. The high-energy electron beam causes fragmentation of the parent molecule, leading to a series of fragment ions.

## Data Presentation

The mass spectrum of **2,7-dimethyloctane** is characterized by a series of peaks, with the most abundant fragments providing a fingerprint for the molecule. The data presented in Table 1 is sourced from the National Institute of Standards and Technology (NIST) database.[\[1\]](#)[\[2\]](#)

Table 1: Mass Spectrometry Data for **2,7-Dimethyloctane**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
41	85	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
43	100	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
56	40	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
57	95	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
70	25	[C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup>
71	30	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
85	10	[C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>
142	5	[C <sub>10</sub> H <sub>22</sub> ] <sup>+</sup> (Molecular Ion)

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of **2,7-dimethyloctane** for identification and structural elucidation.

### Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

### Methodology:

- Sample Preparation: A dilute solution of **2,7-dimethyloctane** is prepared in a volatile solvent (e.g., hexane or dichloromethane).
- GC Separation:
  - Injection: A small volume (typically 1  $\mu$ L) of the prepared sample is injected into the GC inlet.

- Inlet Temperature: Maintained at a temperature sufficient to ensure rapid volatilization of the sample (e.g., 250 °C).
- Carrier Gas: Helium at a constant flow rate.
- GC Column: A non-polar capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities.
- Oven Temperature Program: A temperature gradient is applied to the GC oven to ensure good separation and peak shape. For a volatile compound like **2,7-dimethyloctane**, a program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature.
- Mass Spectrometry Analysis:
  - Ionization: As the analyte elutes from the GC column, it enters the MS ion source where it is bombarded with a beam of high-energy electrons (typically 70 eV).
  - Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
  - Detection: The abundance of each fragment ion is measured by a detector.
- Data Acquisition and Processing: The mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio. The resulting spectrum is then compared to reference libraries (e.g., NIST) for confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the absence of publicly available, experimentally derived NMR spectra for **2,7-dimethyloctane**, the following data has been generated using validated computational prediction models. These predictions provide a reliable estimate of the chemical shifts and are valuable for the initial interpretation of experimental spectra.

### Predicted <sup>13</sup>C-NMR Data

The predicted  $^{13}\text{C}$ -NMR spectrum of **2,7-dimethyloctane** provides information on the chemical environment of each carbon atom in the molecule. Due to the symmetry of the molecule, the ten carbon atoms give rise to five distinct signals.

Table 2: Predicted  $^{13}\text{C}$ -NMR Chemical Shifts for **2,7-Dimethyloctane**

Carbon Atom	Predicted Chemical Shift (ppm)
C1, C8	22.5
C2, C7	27.9
C3, C6	39.2
C4, C5	24.7
Methyls on C2, C7	22.5

## Predicted $^1\text{H}$ -NMR Data

The predicted  $^1\text{H}$ -NMR spectrum provides information on the different types of protons and their connectivity within the molecule.

Table 3: Predicted  $^1\text{H}$ -NMR Data for **2,7-Dimethyloctane**

Proton(s)	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H on C1, C8	0.86	Doublet	6.6	12H
H on C2, C7	1.51	Multiplet	-	2H
H on C3, C6	1.15	Multiplet	-	4H
H on C4, C5	1.25	Multiplet	-	4H

## Experimental Protocol: NMR Spectroscopy

Objective: To acquire  $^1\text{H}$  and  $^{13}\text{C}$ -NMR spectra of **2,7-dimethyloctane** for structural verification.

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Methodology:

- Sample Preparation:

- Approximately 5-10 mg of **2,7-dimethyloctane** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
  - A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a reference peak at 0 ppm.
  - The solution is transferred to a clean, dry 5 mm NMR tube.

- Instrument Setup:

- The NMR spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

- $^1\text{H}$ -NMR Acquisition:

- A standard one-pulse sequence is used.
  - Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

- $^{13}\text{C}$ -NMR Acquisition:

- A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.
  - A larger number of scans is usually required for  $^{13}\text{C}$ -NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.

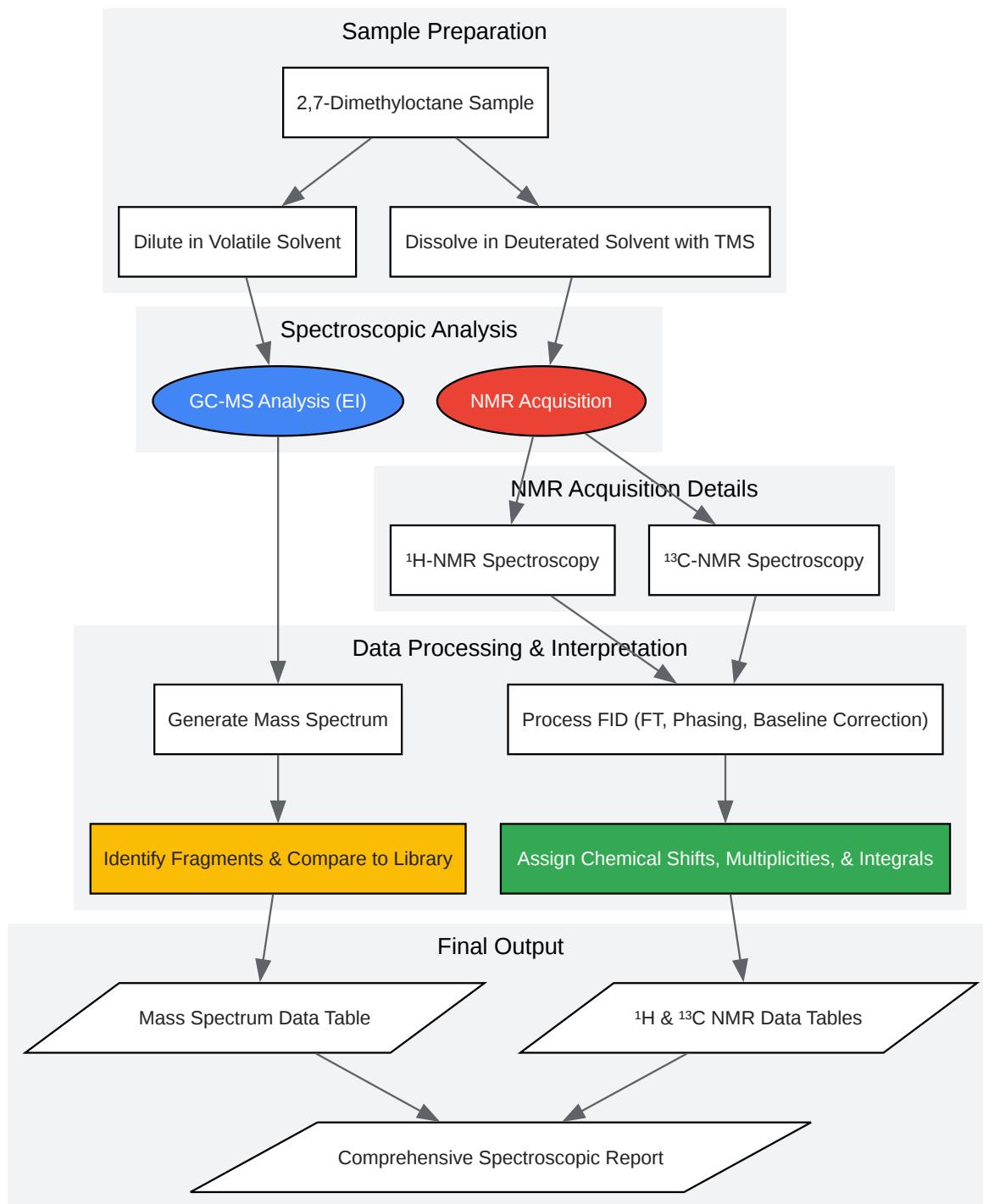
- Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.
- The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.
- For  $^1\text{H}$ -NMR, the signals are integrated to determine the relative number of protons, and the coupling constants are measured from the multiplets.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,7-dimethyloctane**.

## Workflow for Spectroscopic Analysis of 2,7-Dimethyloctane

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Caption: General workflow for the spectroscopic analysis of **2,7-Dimethyloctane**.

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## References

- 1. Octane, 2,7-dimethyl- [webbook.nist.gov]
- 2. Octane, 2,7-dimethyl- [webbook.nist.gov]
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